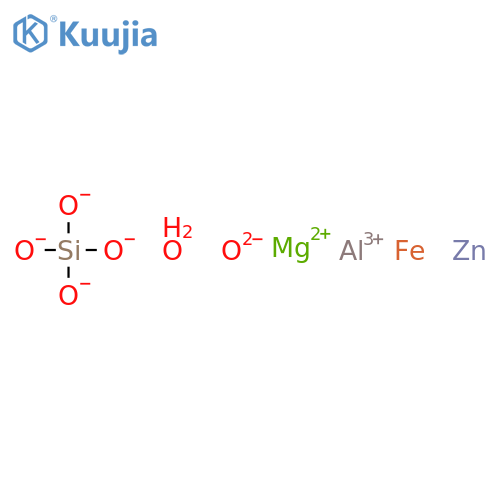Cas no 12182-56-8 (Staurolite)

Staurolite structure
商品名:Staurolite
Staurolite 化学的及び物理的性質
名前と識別子
-
- Staurolite
- aluminum,magnesium,iron,oxygen(2-),zinc,silicate,hydrate
- aluminum
- BIASILL
- hydrate
- iron
- magnesium
- oxygen(-2) anion
- tetraoxidosilane
- zinc
- Staurolite (Al9(Fe0.5-1Mg0-0.5Zn0-0.5)2(Si3Al)(OH)2O22)
- 12182-56-8
- ZSVTXBUFFFWLNW-UHFFFAOYSA-N
- Staurotide
-
- インチ: InChI=1S/Al.Fe.Mg.O4Si.H2O.O.Zn/c;;;1-5(2,3)4;;;/h;;;;1H2;;/q+3;;+2;-4;;-2;
- InChIKey: ZSVTXBUFFFWLNW-UHFFFAOYSA-N
- ほほえんだ: O.[O-2].[Mg+2].[Al+3].[Fe].[Zn].[O-][Si]([O-])([O-])[O-]
計算された属性
- せいみつぶんしりょう: 292.7815
- どういたいしつりょう: 296.793
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 19.1
- 共有結合ユニット数: 7
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.2A^2
じっけんとくせい
- 密度みつど: g/cm3
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 149.24
- LogP: -0.70660
Staurolite 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | S25269-10kg |
Staurolite |
12182-56-8 | 10kg |
£82.00 | 2022-02-28 | ||
| Fluorochem | S25269-500g |
Staurolite |
12182-56-8 | 500g |
£22.00 | 2022-02-28 |
Staurolite 関連文献
-
1. Water
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
12182-56-8 (Staurolite) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 506-17-2(cis-Vaccenic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
